2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized from furfural or other furan derivatives through various methods, including catalytic hydrogenation or oxidation.
Introduction of the sulfamoyl group: This step involves the reaction of the furan derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with phenoxyacetamide: The final step involves coupling the sulfamoyl furan derivative with phenoxyacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamoyl}phenoxy)acetamide: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]aminosulfonyl}phenoxy)acetamide: Similar structure but with an aminosulfonyl group.
Uniqueness
2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide is unique due to the presence of both a sulfamoyl group and a furan ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-[4-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-10-7-14(11(2)24-10)15(19)8-18-25(21,22)13-5-3-12(4-6-13)23-9-16(17)20/h3-7,15,18-19H,8-9H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSATVLRJDNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.